2-Phenyloxolane-3-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
175154-68-4 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-phenyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C11H12O2/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 |
InChI Key |
KWXZFFHOJDWLRB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Phenyloxolane 3 Carbaldehyde
Established Synthetic Routes to Functionalized Oxolanes
Traditional methods for synthesizing functionalized oxolanes like 2-phenyloxolane-3-carbaldehyde can be broadly categorized into strategies that build the heterocyclic ring from an acyclic precursor and those that modify a pre-formed oxolane core.
Direct Cyclization Strategies for Oxolane Ring Formation
These approaches construct the five-membered oxolane ring through the formation of a key carbon-oxygen bond.
Cycloaddition reactions represent a powerful tool for rapidly assembling cyclic structures. A documented synthesis of this compound involves the reaction of 2-phenyl-4,5-dihydro-1,3-dioxepine (B8297870) with o-toluic acid. acs.org In this process, the mixture is heated, leading to the formation of a mixture of cis and trans isomers of the target aldehyde, which is then isolated by distillation under reduced pressure. acs.org
| Precursors | Catalyst/Conditions | Product | Reference |
| 2-phenyl-4,5-dihydro-1,3-dioxepine, o-toluic acid | Heat (150 °C), 3 hours | This compound | acs.org |
More broadly, [3+2] cycloaddition reactions are a common strategy for forming five-membered rings. For instance, rhodium-catalyzed three-component reactions involving aldehydes, α-alkyl-α-diazoesters, and various dipolarophiles can produce highly functionalized tetrahydrofurans with high regio- and diastereoselectivity. nih.gov Lewis acid-catalyzed formal [3+2] cycloadditions between electron-rich aryl epoxides and alkenes also provide a concise route to tetrasubstituted tetrahydrofurans. nih.gov
Intramolecular cyclization is a frequently employed and effective strategy for synthesizing the oxolane ring. These reactions typically involve an acyclic precursor containing a hydroxyl group that acts as a nucleophile, attacking an electrophilic center within the same molecule to form the cyclic ether.
Classical approaches often rely on the intramolecular SN2 reaction between a hydroxyl group and a tethered leaving group, such as a halide or sulfonate. organic-chemistry.org A more modern and environmentally friendly version involves the cyclization of chloropolyols in water, which can be accelerated by microwave heating, to stereoselectively produce functionalized tetrahydrofuranols. semanticscholar.org This method is chemoselective and often obviates the need for complex protecting group strategies. semanticscholar.org
Another significant pathway is the intramolecular hydroalkoxylation of γ-hydroxy alkenes. rsc.org This can be catalyzed by various transition metals, including palladium, copper, or lanthanide triflates, to yield five-membered oxygen heterocycles. rsc.org
| Precursor Type | Catalyst/Conditions | Key Features | References |
| Chloropolyols | Water, Heat (conventional or microwave) | Environmentally friendly, stereoselective, no protecting groups needed. | semanticscholar.org |
| γ-Hydroxy Alkenes | Pd, Cu, or Lanthanide catalysts | Forms both C-C and C-O bonds in some variations, good diastereoselectivity. | rsc.org |
| Alkenyl Alcohols with Silyl (B83357) Groups | Acid catalyst | Regio- and stereoselective cyclization. | |
| 2,3-Epoxy Alcohols | Base (Payne rearrangement), ylide nucleophile | Ring expansion to yield diastereomerically pure 2,3-disubstituted tetrahydrofurans. | acs.orgnih.gov |
Cycloaddition Reactions (e.g., involving o-toluic acid and 2-phenyl-4,5-dihydro-1,3-dioxepine as precursors to 2-phenyltetrahydrofuran-3-aldehyde)
Functional Group Interconversions on Pre-formed Oxolane Cores
An alternative to building the ring from scratch is to start with a readily available oxolane derivative and perform chemical transformations to install the desired functionality. To obtain this compound, a logical precursor would be either 2-phenyloxolane-3-carboxylic acid or (2-phenyloxolan-3-yl)methanol.
The oxidation of a primary alcohol at the C3 position is a direct and common method. Standard oxidizing agents can be employed for this transformation. The oxidation of hydroxymethyl-substituted heterocycles to their corresponding aldehydes is efficiently achieved with reagents like Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC). rsc.org
| Starting Material | Reagent | Product |
| (2-phenyloxolan-3-yl)methanol | Dess-Martin Periodinane (DMP) or Pyridinium Chlorochromate (PCC) | This compound |
| 2-phenyloxolane-3-carboxylic acid | 1. Reduction (e.g., to alcohol) 2. Oxidation | This compound |
This approach is particularly useful when the stereochemistry of the substituted oxolane core has already been established, and a mild, selective conversion to the aldehyde is required.
Emerging Synthetic Approaches to Access this compound
Modern organic synthesis increasingly focuses on the development of highly selective, efficient, and environmentally benign methodologies. These emerging approaches prioritize control over regiochemistry and chemoselectivity, which is crucial for synthesizing complex molecules like this compound with minimal byproducts.
Regio- and Chemoselective Synthetic Pathways
Regio- and chemoselectivity are paramount when constructing multisubstituted heterocycles. Emerging methods often leverage sophisticated catalysts to control the reaction outcome precisely.
Organocatalysis has surfaced as a powerful tool for the asymmetric synthesis of tetrahydrofurans. semanticscholar.orgnih.govnih.gov For example, stereodivergent synthesis using different Lewis base catalysts like tetramisole (B1196661) or cinchona alkaloids can selectively produce either syn or anti diastereomers of substituted tetrahydrofurans from the same starting materials. semanticscholar.org One-pot procedures combining organocatalytic epoxidation of alkenyl alcohols with in-situ cyclization provide a green and efficient route to polysubstituted tetrahydrofurans. nih.gov
Transition-metal catalysis , particularly with palladium, offers versatile and highly selective methods. A palladium-catalyzed approach for synthesizing substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides can form both a C-C and a C-O bond with high diastereoselectivity (>20:1). rsc.org Similarly, a two-step protocol involving a palladium-catalyzed Heck reaction followed by a rhodium-catalyzed hydroformylation can produce anti-2,4-disubstituted tetrahydrofurans with high regio- and diastereoselectivity. These methods provide precise control over the final architecture of the molecule, which is essential for accessing specific isomers of this compound.
| Method | Catalyst System | Key Features | References |
| Stereodivergent Michael Addition/Lactonization | Organocatalysts (e.g., Tetramisole, Cinchona Alkaloids) | Access to either syn or anti diastereomers from the same precursor. | semanticscholar.org |
| One-Pot Epoxidation/Cyclization | Organocatalyst (e.g., 2,2,2-trifluoroacetophenone) / H₂O₂ | Green, environmentally friendly protocol using trivial starting materials. | nih.govnih.gov |
| Heck Arylation/Hydroformylation | Pd-catalyst (e.g., (R)-hexaMeOBiphep), then Rh-catalyst | Two-step, one-pot sequence for highly selective synthesis of disubstituted THFs. | |
| Intramolecular Alkoxycarbonylation | Palladium complexes | Direct installation of carbonyl group during cyclization (potential route). |
These advanced methodologies, characterized by their high selectivity and operational simplicity, represent the forefront of efforts to synthesize complex and functionally rich oxolane structures.
Ring-Opening/Rearrangement Strategies for Carbaldehyde Generation (e.g., from epoxides or other cyclic ethers)
The generation of the carbaldehyde functional group at the C3 position of the 2-phenyloxolane scaffold can be ingeniously achieved through rearrangement strategies, most notably from epoxide precursors. These reactions hinge on the cleavage of a strained three-membered ring and subsequent migration of a substituent to form a carbonyl group. Lewis acid catalysis is a cornerstone of this approach, facilitating the isomerization of epoxides to aldehydes or ketones.
The general mechanism for the Lewis acid-catalyzed rearrangement of an epoxide to an aldehyde involves the coordination of the Lewis acid to the epoxide oxygen. This activation polarizes the C-O bonds, making the epoxide more susceptible to nucleophilic attack or rearrangement. In the absence of a strong external nucleophile, a 1,2-hydride shift can occur from one of the epoxide carbons to the other, leading to the formation of a carbonyl compound. acs.org For instance, magnesium-based catalysts like Mg(NTf₂)₂ have been shown to facilitate the ring opening of epoxides via an isomerization pathway to yield the corresponding aldehyde. acs.org This process involves the formation of an aldehyde-coordinated species after a 1,2-hydride transfer. acs.org
Similarly, tin tetrachloride (SnCl₄) has been employed for the rearrangement of oxiranes (epoxides). While catalytic amounts of SnCl₄ in the presence of H₂O₂ can yield β-hydroxyhydroperoxides, the use of a stoichiometric amount of SnCl₄ promotes the rearrangement of oxiranes to aldehydes. organic-chemistry.org This transformation provides a direct route to aldehydes from the corresponding epoxides.
While a direct synthesis of this compound from a corresponding epoxide is not extensively documented, the principle can be applied hypothetically. A suitable precursor, such as a 2-phenyl-3,4-epoxyoxolane, could undergo a Lewis acid-catalyzed rearrangement. The regioselectivity of the hydride shift would be crucial in determining the final product.
The choice of catalyst and reaction conditions plays a critical role in directing the outcome of epoxide ring-opening reactions. libretexts.orgpressbooks.pub The table below summarizes catalysts known to promote the desired epoxide-to-aldehyde transformation.
Table 1: Selected Catalysts for Epoxide to Aldehyde Rearrangement
| Catalyst | Substrate Type | General Conditions | Outcome |
|---|---|---|---|
| Mg(NTf₂)₂ | Terminal and Internal Epoxides | THF, 40 °C | Isomerization to aldehyde, followed by hydroboration to linear alcohol. acs.org |
| SnCl₄ (stoichiometric) | Substituted Oxiranes | Ethereal solution | Rearrangement to aldehydes. organic-chemistry.org |
| BF₃·OEt₂ | General Epoxides | Aprotic solvents | Rearrangement to carbonyl compounds; outcome depends on substrate structure. core.ac.uk |
Green Chemistry Principles and Sustainable Synthesis Protocols (e.g., ultrasound promotion in related syntheses)
Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. core.ac.ukacs.org These principles advocate for the use of less hazardous materials, renewable feedstocks, catalytic reagents over stoichiometric ones, and energy-efficient processes. acs.org The synthesis of substituted oxolanes, including this compound, can be designed to align with these goals.
A key green strategy involves the use of organocatalysis and environmentally benign oxidants. For example, a sustainable protocol for synthesizing polysubstituted tetrahydrofurans has been developed using 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide (H₂O₂) as the oxidant. rsc.orgrsc.org This method is notable for its metal-free conditions and the generation of water as the only byproduct. rsc.org Another approach utilizes fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), to promote the reaction between epoxides and alkenes, a process characterized by perfect atom economy. mdpi.com
The use of alternative energy sources is another pillar of green synthesis. Ultrasound irradiation has emerged as a powerful tool for promoting chemical reactions, often leading to significantly reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating methods. tandfonline.comscirp.org The phenomenon of acoustic cavitation, which generates localized high pressures and temperatures, enhances mass transfer and accelerates reaction rates. tandfonline.com This technique has been successfully applied to the synthesis of a wide array of heterocyclic compounds. rsc.orgresearchgate.netjocpr.com For instance, the synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives saw a dramatic improvement in both reaction time and yield when conducted under ultrasonic irradiation compared to classical conditions. researchgate.net
Applying these principles to the synthesis of this compound could involve an ultrasound-promoted reaction, potentially using a recyclable catalyst in a green solvent like polyethylene (B3416737) glycol (PEG) or water. jocpr.commdpi.com Such a protocol would minimize energy consumption and reduce reliance on volatile and hazardous organic solvents.
The following table compares the efficiency of a conventional thermal method versus an ultrasound-promoted synthesis for a related class of heterocyclic compounds, illustrating the benefits of this green technology.
Table 2: Comparison of Conventional vs. Ultrasound-Promoted Synthesis of Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] Derivatives researchgate.net
| Entry (Product) | Method | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 4a | A (Conventional Heating) | 4 | 80 |
| B (Ultrasound) | 0.5 | 92 | |
| 4b | A (Conventional Heating) | 4.5 | 75 |
| B (Ultrasound) | 0.5 | 93 | |
| 4f | A (Conventional Heating) | 5 | 72 |
| B (Ultrasound) | 1 | 89 | |
| 4j | A (Conventional Heating) | 9.5 | 42 |
Stereochemical Investigations of 2 Phenyloxolane 3 Carbaldehyde
Diastereoselective Synthesis of Isomeric Forms
The relative orientation of the phenyl group at the C2 position and the carbaldehyde group at the C3 position of the oxolane ring gives rise to cis and trans diastereomers. The selective synthesis of one diastereomer over the other is a significant challenge in organic synthesis.
The formation of cis and trans isomers of substituted oxolanes, such as 2-phenyloxolane-3-carbaldehyde, is highly dependent on the reaction conditions and the synthetic strategy employed. While specific studies on this compound are not extensively detailed in the provided results, general principles of diastereoselective synthesis can be applied. For instance, in related systems like 1-phenyl-2,3-disubstituted tetrahydro-β-carbolines, the Pictet-Spengler reaction can yield mixtures of cis and trans diastereomers, with the ratio being influenced by factors like the steric bulk of the reactants and the reaction medium. nih.gov In some cases, heating a mixture of isomers can lead to the thermodynamically more stable isomer. researchgate.net
The stereoselectivity of reactions involving aldehydes can be influenced by steric effects. For example, base-catalyzed reactions of homophthalic anhydrides with aliphatic aldehydes show less pronounced stereoselectivity compared to aromatic aldehydes, which is attributed to the smaller effective volume of aliphatic aldehydes. mdpi.com This suggests that the steric hindrance of the phenyl group in this compound would play a crucial role in directing the stereochemical outcome of its synthesis.
Furthermore, the choice of catalyst and reaction conditions can significantly impact the diastereomeric ratio. In some syntheses, the trans isomer is favored thermodynamically. researchgate.net The diastereomeric ratio can often be determined by analyzing the proton NMR spectrum of the crude reaction mixture. nih.gov
Table 1: Factors Influencing cis/trans Isomer Ratios in Related Systems
| Factor | Influence on Isomer Ratio | Example System |
| Steric Bulk of Reactants | Larger substituents can favor the formation of the less sterically hindered isomer. nih.gov | Pictet–Spengler reaction of tryptophan derivatives with aldehydes. nih.gov |
| Reaction Temperature | Heating can favor the thermodynamically more stable isomer. researchgate.net | Dimerization of [Me2E(micro-py)]2. researchgate.net |
| Solvent Polarity | Can affect the coupling constants in NMR spectra, aiding in isomer identification. mdpi.com | Synthesis of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. mdpi.com |
| Catalyst | The choice of catalyst can direct the reaction towards a specific isomer. researchgate.netmdpi.com | Base-catalyzed reactions of homophthalic anhydrides with aldehydes. mdpi.com |
Once a mixture of cis and trans isomers is synthesized, their separation is essential to obtain the pure diastereomers. Chromatography is a fundamental technique for isomer separation. rotachrom.com The choice of chromatographic method depends on the specific properties of the isomers and the scale of the separation. rotachrom.com
For preparative-scale separations, liquid-liquid chromatography (LLC) techniques like countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC) are increasingly utilized. rotachrom.com These methods are particularly effective for handling complex mixtures and providing high-purity separations. rotachrom.com The principle of separation in LLC is the partitioning of solutes between two immiscible liquid phases. rotachrom.com
In many cases, column chromatography is employed to separate diastereomers. researchgate.net The success of the separation depends on the differential interaction of the isomers with the stationary and mobile phases. For instance, in the synthesis of 1-phenyl substituted tetrahydro-β-carbolines, chromatographic separation was used to isolate the pure cis and trans isomers. nih.gov
Another approach to obtaining a pure isomer is through crystallization. If one isomer is less soluble in a particular solvent system, it can be selectively crystallized from the solution, leaving the other isomer in the mother liquor. google.com This process can sometimes be driven by establishing an equilibrium between the isomers in solution, where the less soluble isomer continuously precipitates as it is formed. google.com
Table 2: Common Techniques for Isomer Separation
| Technique | Principle of Separation | Applicability |
| Column Chromatography | Differential adsorption of isomers onto a solid stationary phase. researchgate.net | Widely used for both analytical and preparative scale separations. rotachrom.com |
| Liquid-Liquid Chromatography (LLC) | Partitioning of isomers between two immiscible liquid phases. rotachrom.com | Effective for preparative-scale separations of complex mixtures. rotachrom.com |
| Crystallization | Differences in solubility between isomers. google.com | Can be highly effective for obtaining pure crystalline isomers. google.com |
Control over cis and trans Isomer Formation (e.g., in 2-phenyltetrahydrofuran-3-aldehyde synthesis)
Enantioselective Synthesis of Chiral this compound
Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a specific enantiomer of a chiral molecule. wikipedia.org This is particularly important in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities. wikipedia.org
Asymmetric catalysis utilizes a chiral catalyst to favor the formation of one enantiomer over the other. wikipedia.org Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful tool for the enantioselective functionalization of aldehydes. unito.itrsc.org
Chiral amines, such as proline and its derivatives, are commonly used organocatalysts that can activate aldehydes by forming chiral enamine intermediates. researchgate.netuni-regensburg.de This approach has been successfully applied to a variety of α-functionalization reactions of aldehydes, including amination, oxygenation, and halogenation. rsc.org The enantioselectivity of these reactions is controlled by the chiral environment created by the organocatalyst. researchgate.net
For α-branched aldehydes, which are structurally related to this compound, organocatalysis has been used to create quaternary carbon stereocenters with high enantioselectivity. mdpi.com The development of more engineered organocatalysts, such as diarylprolinol silyl (B83357) ethers, has expanded the scope and efficiency of these transformations. uni-regensburg.de Dual catalysis strategies, combining organocatalysis with metal catalysis, have also been developed to achieve challenging asymmetric transformations. mdpi.com
Table 3: Examples of Organocatalysts in Asymmetric Aldehyde Functionalization
| Catalyst Type | Reaction Type | Key Features |
| Proline and Derivatives | Aldol (B89426), Mannich, α-alkylation | Readily available, forms chiral enamine intermediates. uni-regensburg.denobelprize.org |
| Diarylprolinol Silyl Ethers | Various enamine and iminium-type reactions | Highly effective and broadly applicable organocatalysts. uni-regensburg.de |
| Chiral Primary Amines | α-allylic alkylation (with Ir-catalyst) | Enables access to a full matrix of stereoisomeric products. mdpi.com |
| Bifunctional Enamine Catalysts | Pictet-Spengler type reactions | Can provide high enantioselectivity in the synthesis of complex heterocyclic structures. frontiersin.org |
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy is a well-established method for asymmetric synthesis.
Several chiral auxiliaries have been developed and successfully applied in a wide range of reactions. wikipedia.org For example, p-menthane-3-carboxaldehyde, which is available in both enantiomeric forms, has been used as a chiral auxiliary for the synthesis of compounds with chiral quaternary carbons. researchgate.netnih.gov Oxazolidinones, introduced by Evans, are another class of widely used chiral auxiliaries that can control the stereochemistry of alkylation and aldol reactions. wikipedia.org
The effectiveness of a chiral auxiliary depends on its ability to create a biased steric environment, forcing the reaction to proceed from a specific face of the molecule. wikipedia.org The choice of auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity.
Table 4: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Reactions | Key Features |
| Evans Oxazolidinones | Alkylation, Aldol Reactions | Provides high levels of stereocontrol. wikipedia.org |
| p-Menthane-3-carboxaldehyde | Synthesis of chiral quaternary carbons | Inexpensive and recyclable. researchgate.netnih.gov |
| trans-2-Phenyl-1-cyclohexanol | Ene reactions | Effective for controlling stereochemistry in carbon-carbon bond-forming reactions. wikipedia.org |
| (R)-BINOL | Alkylation of glycine (B1666218) derivatives | Enables the synthesis of enantiomerically pure uncommon α-amino acids. wikipedia.org |
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. nih.gov
Carboxylate reductases (CARs) are enzymes that can reduce carboxylic acids to the corresponding aldehydes. nih.gov A CAR from the fungus Neurospora crassa has been shown to have a broad substrate tolerance and can be used for the preparative scale synthesis of aldehydes. nih.gov The use of whole-cell biocatalysts can be economically advantageous as it allows for the in-situ regeneration of required cofactors like ATP and NADPH. nih.gov
Chiral Auxiliary-Mediated Strategies
Stereochemical Analysis and Optical Resolution Techniques
The molecular structure of this compound features two adjacent chiral centers at the C2 and C3 positions of the oxolane (tetrahydrofuran) ring. The presence of these stereocenters gives rise to four possible stereoisomers: two pairs of enantiomers. These are the (2R,3R) and (2S,3S) enantiomers, which form one diastereomeric pair (trans), and the (2R,3S) and (2S,3R) enantiomers, which form the other diastereomeric pair (cis). The spatial arrangement of the phenyl group at C2 and the carbaldehyde group at C3 defines the relative (cis/trans) and absolute (R/S) configuration of each isomer.
Stereochemical Analysis
The elucidation of the specific stereochemistry of this compound isomers relies heavily on modern analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool. wikipedia.orgleibniz-fmp.de
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is preeminent for determining the structure of organic compounds. msu.edu For this compound, both ¹H and ¹³C NMR are instrumental. The relative configuration (cis or trans) of the substituents on the oxolane ring can often be determined by analyzing the coupling constants (J-values) between the protons at C2 and C3. magritek.com
¹H NMR: The coupling constant between the protons H2 and H3, denoted as ³J(H2,H3), is particularly diagnostic. Based on the Karplus equation, which relates the dihedral angle between adjacent protons to their coupling constant, a larger coupling constant is typically observed for a trans configuration (approaching a 180° dihedral angle) compared to a cis configuration (approaching a 0° dihedral angle). wikipedia.org For instance, trans-isomers in similar five-membered ring systems often exhibit ³J values in the range of 7-10 Hz, while cis-isomers show smaller values, typically 3-6 Hz.
2D NMR Techniques: Techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) provide further confirmation. longdom.org A COSY spectrum confirms the H2-H3 coupling, while a NOESY spectrum can reveal through-space proximity. For the cis isomer, a NOE cross-peak between H2 and H3 would be expected, indicating they are on the same face of the ring. This cross-peak would be absent or significantly weaker for the trans isomer.
The following table summarizes hypothetical ¹H NMR data that could be used to distinguish between a cis and trans isomer of this compound.
Table 1: Representative ¹H NMR Data for Stereoisomer Differentiation
| Parameter | cis-Isomer (e.g., 2S,3R) | trans-Isomer (e.g., 2R,3R) | Rationale |
| H2 Chemical Shift (δ) | ~5.2 ppm | ~5.0 ppm | The chemical environment differs due to the relative orientation of the aldehyde group. |
| H3 Chemical Shift (δ) | ~3.5 ppm | ~3.3 ppm | The shielding/deshielding effects of the phenyl group vary with stereochemistry. |
| Coupling Constant ³J(H2,H3) | 3-6 Hz | 7-10 Hz | Reflects the different dihedral angles between H2 and H3 in cis vs. trans arrangements. |
| NOESY H2-H3 Cross-Peak | Present | Absent/Weak | Indicates spatial proximity for the cis isomer. |
Note: The chemical shift values are illustrative and can vary based on the solvent and specific isomer.
Optical Resolution Techniques
Since enantiomers possess identical physical properties in an achiral environment, their separation from a racemic mixture requires a chiral influence. libretexts.org This process, known as optical resolution, is crucial for studying the properties of individual enantiomers. Common methods include chiral derivatization followed by standard chromatography, or direct separation using chiral chromatography. rsc.org
Chiral Derivatization: This indirect method involves reacting the racemic this compound with a single enantiomer of a chiral derivatizing agent. nih.gov The aldehyde functional group is a convenient handle for such reactions. For example, reacting the racemic aldehyde with an enantiomerically pure chiral amine or hydrazine (B178648) would produce a mixture of diastereomeric imines or hydrazones.
(racemic) (2R,3R)-aldehyde + (S)-Agent → (2R,3R,S)-diastereomer (racemic) (2S,3S)-aldehyde + (S)-Agent → (2S,3S,S)-diastereomer
These resulting diastereomers have different physical properties (e.g., melting point, solubility, chromatographic retention) and can be separated using standard techniques like silica (B1680970) gel chromatography or crystallization. libretexts.org After separation, the chiral auxiliary can be chemically removed to yield the pure enantiomers of the original aldehyde.
Chiral Chromatography: Direct separation of enantiomers can be achieved using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) equipped with a Chiral Stationary Phase (CSP). sigmaaldrich.comjasco-global.comnih.gov CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. mdpi.com For a compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.
The table below illustrates a hypothetical separation of the four stereoisomers using chiral HPLC.
Table 2: Illustrative Chiral HPLC Separation of this compound Stereoisomers
| Stereoisomer | Retention Time (min) | Elution Order |
| (2R,3S) - cis | 10.2 | 1 |
| (2S,3R) - cis | 11.5 | 2 |
| (2R,3R) - trans | 14.8 | 3 |
| (2S,3S) - trans | 16.1 | 4 |
Note: This data is for illustrative purposes. The actual retention times and elution order depend on the specific CSP, mobile phase, and other chromatographic conditions.
Chemical Reactivity and Derivatization of 2 Phenyloxolane 3 Carbaldehyde
Transformations Involving the Aldehyde Moiety
The aldehyde group is a cornerstone of organic synthesis, known for its susceptibility to nucleophilic attack and its role in a variety of condensation and redox reactions.
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon of the aldehyde is a prime target for various nucleophiles.
Grignard Additions: Grignard reagents (R-MgX) are potent nucleophiles that readily attack the carbonyl carbon of aldehydes. iitk.ac.inpressbooks.pub This reaction, after an acidic workup, typically yields a secondary alcohol. pressbooks.publibretexts.org The addition of a Grignard reagent to 2-phenyloxolane-3-carbaldehyde would result in the formation of a new carbon-carbon bond and a secondary alcohol, creating a new stereocenter. pressbooks.pubdalalinstitute.com The specific stereochemical outcome would depend on the reaction conditions and the steric influence of the adjacent phenyl-substituted stereocenter on the oxolane ring.
Aldol (B89426) Condensations: In the presence of an acid or base catalyst, an aldehyde can react with an enol or enolate, which can be formed from another carbonyl compound like a ketone. wikipedia.orgmagritek.com This is known as an aldol condensation, a powerful method for forming carbon-carbon bonds. libretexts.org this compound, which lacks α-hydrogens on the aldehyde function itself, can act as the electrophilic partner in a "crossed" or Claisen-Schmidt aldol condensation. wikipedia.org When reacted with a ketone (an active methylene (B1212753) compound) in the presence of a base, it would form a β-hydroxy ketone, which can then dehydrate to yield an α,β-unsaturated ketone, a chalcone (B49325) analogue. pressbooks.pub
Iminium Ion Formation: Primary and secondary amines can undergo nucleophilic addition to the aldehyde to form imines and enamines, respectively, through an acid-catalyzed process. libretexts.orglibretexts.org The reaction with a primary amine (RNH₂) proceeds through a carbinolamine intermediate, which then dehydrates to form an imine (Schiff base). unizin.orgmasterorganicchemistry.com If a secondary amine (R₂NH) is used, the reaction proceeds to an iminium ion intermediate. libretexts.org Since this intermediate has no proton on the nitrogen to lose, a proton is removed from an adjacent carbon to form an enamine. libretexts.orgmasterorganicchemistry.com
Table 1: Expected Products from Nucleophilic Addition Reactions
| Reaction Type | Nucleophile Example | Intermediate/Product Type |
|---|---|---|
| Grignard Addition | Methylmagnesium bromide | Secondary alcohol |
| Aldol Condensation | Acetophenone | β-Hydroxy ketone / α,β-Unsaturated ketone |
| Iminium Ion Formation | Primary Amine (e.g., Aniline) | Imine (Schiff Base) |
| Enamine Formation | Secondary Amine (e.g., Pyrrolidine) | Enamine |
Oxidation and Reduction Pathways
The aldehyde group exists at an intermediate oxidation state, allowing for straightforward conversion to either a carboxylic acid or a primary alcohol.
Oxidation to Carboxylic Acids: Aldehydes can be readily oxidized to the corresponding carboxylic acids using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent. This transformation would convert this compound into 2-phenyloxolane-3-carboxylic acid.
Reduction to Alcohols: The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. chemguide.co.uk This is commonly achieved using hydride-based reducing agents. libretexts.org Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. masterorganicchemistry.compressbooks.pub The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide to give the primary alcohol, (2-phenyloxolane-3-yl)methanol. libretexts.org Sodium borohydride is generally preferred for its milder nature and compatibility with protic solvents, while LiAlH₄ is a more powerful, less selective reagent. libretexts.orglibretexts.org
Table 2: Summary of Oxidation and Reduction Pathways
| Transformation | Reagent Example | Product Functional Group |
|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |
Condensation Reactions
Condensation reactions involving the aldehyde group are crucial for building larger molecular frameworks.
Reaction with Diamines: The aldehyde can react with bifunctional nucleophiles such as diamines. Depending on the stoichiometry and the structure of the diamine, this can lead to the formation of di-imines or, in cases where cyclization is favorable, heterocyclic structures like diazepines.
Chalcone Syntheses: Chalcones, or 1,3-diphenyl-2-propen-1-ones, are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone. chemrevlett.comnih.gov this compound can serve as the aldehyde component in this base-catalyzed reaction. chemrevlett.com Condensation with an active methylene compound, such as a substituted acetophenone, would yield a chalcone derivative bearing the 2-phenyloxolane substituent. rsc.org These compounds are of interest due to the wide range of biological activities associated with the chalcone scaffold. nih.gov
Pericyclic Reactions and Cycloadditions
While the isolated aldehyde C=O bond does not typically participate as a dienophile in thermal Diels-Alder reactions, the broader category of pericyclic reactions and cycloadditions offers potential, though often requires specific activation or reaction partners. msu.edulibretexts.org
[4+2] Cycloadditions (Diels-Alder): The aldehyde group itself is generally a poor dienophile for [4π + 2π] cycloadditions with dienes under thermal conditions. academie-sciences.fr
1,3-Dipolar Cycloadditions: The aldehyde can react with 1,3-dipoles. For instance, azomethine ylides, generated in situ from the decarboxylation of α-amino acids, can undergo a [3+2] cycloaddition with aldehydes to form oxazolidine (B1195125) rings. nih.gov The reaction of this compound in such a system could lead to complex heterocyclic spiro-compounds.
Reactivity of the Oxolane Ring System
The oxolane (tetrahydrofuran) ring is generally a stable, non-strained five-membered ether. Its reactivity is considerably lower than that of strained three- or four-membered cyclic ethers like epoxides or oxetanes. acs.orgjsynthchem.com
Ring-Opening Reactions
Ring-opening of the oxolane system is challenging and typically requires harsh conditions or specific catalytic activation.
Hydroborative Ring Opening: Research into the magnesium-catalyzed hydroborative ring-opening of cyclic ethers has provided specific insight into the stability of the 2-phenyloxolane system. kaust.edu.sa In a study by Magre et al., an attempt to conduct a MgBu₂-catalyzed hydroboration of 2-phenyloxolane was made. acs.orgkaust.edu.sa The study reported that even under harsh reaction conditions, no conversion or ring-opening was observed, highlighting the unreactive nature of this particular oxacycle compared to more strained epoxides. acs.orgkaust.edu.sanih.gov This indicates a high degree of stability for the 2-phenyloxolane ring, suggesting that synthetic strategies targeting the aldehyde moiety can likely be employed without compromising the integrity of the heterocyclic ring.
Functionalization at Ring Positions
The oxolane ring of this compound is a saturated heterocyclic system. The carbon atoms at positions 4 and 5 are sp³-hybridized and part of a stable five-membered ring, making them generally unreactive towards classical functionalization methods like ionic substitution. However, modern synthetic methodologies offer pathways to introduce functional groups at these positions, primarily through the activation of carbon-hydrogen (C-H) bonds.
Advanced catalytic systems are instrumental in achieving C-H functionalization on saturated ethers. sigmaaldrich.com Methodologies employing transition-metal catalysts, such as those based on rhodium or nickel, can facilitate the insertion of carbenes or other reactive intermediates into C-H bonds. organic-chemistry.orgnih.gov For instance, rhodium-catalyzed C-H insertion reactions have been successfully applied to cyclobutanes, demonstrating that even strained ring systems can be selectively functionalized. nih.gov Similarly, nickel-catalyzed photoredox reactions have been used for the α-oxy C(sp³)-H arylation of cyclic ethers. organic-chemistry.org While these reactions have not been specifically documented for this compound, they represent a viable, albeit complex, strategy for derivatizing the C4 and C5 positions.
Radical-based reactions provide another avenue for modifying the oxolane ring. Reductive radical cyclization of precursors, such as organoselenium intermediates derived from epoxides, can yield substituted tetrahydrofurans. acs.org These reactions often proceed with a degree of stereoselectivity and can be used to install functional groups, for example, at the 4-position of the ring system. acs.org Photochemical approaches, such as the Paternò–Büchi reaction followed by ring expansion, have been used to synthesize tetrahydrofuran (B95107) heterocycles, although this specific strategy was noted to be ineffective for the ring expansion of 2-phenyl substituted tetrahydrofuran itself. rsc.org
Reactivity of the Phenyl Substituent
The phenyl group attached to the C2 position of the oxolane ring is susceptible to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. unacademy.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the stable aromatic system. savemyexams.com The rate and regioselectivity (i.e., the position of substitution—ortho, meta, or para) are governed by the electronic properties of the substituent already attached to the ring, in this case, the 2-oxolanyl-3-carbaldehyde group.
Common electrophilic aromatic substitution reactions that could be applied to this molecule include:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid, a nitro group (-NO₂) can be introduced. This reaction would be expected to yield 1-(meta-nitrophenyl)-2-oxolane-3-carbaldehyde. byjus.comtestbook.com
Halogenation: The introduction of a halogen (e.g., Br or Cl) can be achieved using the halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. savemyexams.comtestbook.com This would result in the formation of a meta-halogenated derivative.
Friedel-Crafts Acylation: This reaction, which introduces an acyl group (R-C=O), would require a Lewis acid catalyst and would also be directed to the meta position. Due to the deactivating nature of the substituent, this reaction may require harsh conditions.
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H) at the meta position.
These predicted reactivities are based on established principles of organic chemistry, as specific experimental studies on the electrophilic substitution of this compound are not widely documented in the literature.
Computational and Mechanistic Studies of 2 Phenyloxolane 3 Carbaldehyde Transformations
Density Functional Theory (DFT) Investigations of Reaction Pathways and Intermediates
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures, energies, and properties. researchgate.net It is extensively used to map out potential energy surfaces for reactions, identifying stable intermediates and the energy barriers that separate them. nih.govresearchgate.net For 2-phenyloxolane-3-carbaldehyde, DFT can be applied to investigate several plausible reaction pathways.
Key transformations that can be modeled include the oxidation of the carbaldehyde group, reduction to an alcohol, and reactions involving the oxolane ring, such as ring-opening. unizar.es DFT calculations can predict the relative energies of reactants, intermediates, and products, thereby determining the thermodynamic feasibility of a given pathway. For instance, in a radical-initiated reaction, DFT can be used to calculate the stability of various potential radical intermediates formed by hydrogen abstraction from different positions on the molecule.
Illustrative DFT Study of Radical Intermediates: A hypothetical DFT study at the B3LYP/6-31G(d) level of theory could be used to determine the most likely site for hydrogen abstraction by comparing the relative energies of the resulting radicals.
| Radical Intermediate | Position of H-Abstraction | Relative Energy (kcal/mol) | Description |
| I-1 (Reference) | Aldehydic C-H | 0.00 | Formation of an acyl radical. This is often a favorable pathway for aldehydes. |
| I-2 | C-2 (benzylic) | +5.8 | Abstraction at the carbon bearing the phenyl group. Stabilized by the phenyl ring. |
| I-3 | C-3 | +11.2 | Abstraction at the carbon bearing the formyl group. |
| I-4 | C-5 | +14.5 | Abstraction at the carbon adjacent to the ring oxygen. |
Based on this illustrative data, the formation of the acyl radical (I-1 ) is the most thermodynamically favorable path, suggesting that reactions initiated by radical mechanisms would likely proceed via the aldehyde group. DFT is also essential for studying reaction mechanisms in solution, where implicit solvation models can be incorporated to provide a more realistic computational environment. nih.gov
Transition State Analysis in Catalytic Processes
Transition states (TS) are ephemeral, high-energy structures that exist at the peak of the energy profile connecting reactants and products. schrodinger.com While they cannot be isolated experimentally, their properties can be precisely calculated using computational methods. schrodinger.com Locating and analyzing the transition state is crucial for understanding reaction rates, as the energy of the TS relative to the reactants defines the activation energy barrier (ΔG‡). chemrxiv.org
In catalytic processes involving this compound, such as a metal-catalyzed hydrogenation of the aldehyde, DFT can be used to model the entire catalytic cycle. This involves optimizing the geometries of the reactant-catalyst complex, the transition state for the key bond-forming step (e.g., hydride transfer), and the product-catalyst complex. A key feature of a computationally located transition state is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. scm.com
Example: Transition State Analysis for Catalytic Reduction Consider the catalytic reduction of the aldehyde group. A computational study could compare the activation barriers for two different hypothetical catalysts.
| Parameter | Catalyst A (e.g., Rh-based) | Catalyst B (e.g., Ru-based) |
| Reactant Complex Energy | 0.0 kcal/mol | 0.0 kcal/mol |
| Transition State (TS) Energy | +15.2 kcal/mol | +19.8 kcal/mol |
| Activation Energy (ΔG‡) | 15.2 kcal/mol | 19.8 kcal/mol |
| Imaginary Frequency | -354 cm⁻¹ | -410 cm⁻¹ |
The data suggests that Catalyst A would be more efficient for this transformation due to the lower activation energy barrier. Such analyses are instrumental in the rational design of new and improved catalysts. chemrxiv.orgrsc.org
Rationalization of Chemo-, Regio-, and Stereoselectivity through Computational Modeling
Many chemical reactions can potentially yield multiple products. Computational modeling is exceptionally effective at explaining and predicting the selectivity of these reactions—be it chemoselectivity (which functional group reacts), regioselectivity (where on a molecule the reaction occurs), or stereoselectivity (which stereoisomer is formed). frontiersin.org This is achieved by calculating the activation barriers for the competing pathways; the pathway with the lowest energy barrier is the one that is kinetically favored and will lead to the major product. nih.gov
For this compound, a key challenge is controlling the stereoselectivity of reactions at the aldehyde carbonyl group due to the adjacent stereocenter at C-2. For example, the addition of a nucleophile can lead to two different diastereomeric alcohol products. DFT can be used to model the transition states for nucleophilic attack from the two different faces of the planar carbonyl group. The calculated energy difference between these two diastereomeric transition states can predict the product ratio.
Illustrative Model for Diastereoselective Addition: A DFT calculation could model the transition states for the addition of a hydride to the aldehyde, leading to either the syn or anti diastereomeric alcohol product.
| Pathway | Transition State | Relative Free Energy (ΔΔG‡) | Predicted Product Ratio (Syn:Anti) |
| Path 1 (Syn) | TS-Syn | 0.0 kcal/mol | Major |
| Path 2 (Anti) | TS-Anti | +2.1 kcal/mol | Minor |
In this hypothetical case, the transition state leading to the syn product is 2.1 kcal/mol lower in energy, which would translate to a significant preference for the formation of the syn diastereomer. This type of computational insight is fundamental to understanding the origins of stereocontrol in organic synthesis. frontiersin.org
Electronic Structure and Reactivity Correlations
The reactivity of a molecule is fundamentally governed by its electronic structure. uwindsor.ca Computational methods can provide a detailed picture of electron distribution and orbital energies, which can be correlated with observed chemical behavior. rsc.orgekb.eg
For this compound, key electronic descriptors include:
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. It would show a region of high positive potential (electrophilic) around the carbonyl carbon of the aldehyde and a region of negative potential (nucleophilic) around the carbonyl oxygen.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The LUMO is typically localized on the C=O bond of the aldehyde group, indicating that this is the site for nucleophilic attack. The HOMO energy correlates with the molecule's ability to donate electrons.
Natural Atomic Charges: These calculations assign partial charges to each atom, quantifying the polarity of bonds. The carbonyl carbon would carry a significant positive charge, confirming its electrophilicity.
Hypothetical Electronic Properties from DFT: A DFT calculation could provide the following electronic property data.
| Property | Value | Interpretation |
| HOMO Energy | -7.2 eV | Related to ionization potential; indicates moderate electron-donating ability. |
| LUMO Energy | -1.5 eV | Related to electron affinity; the low energy indicates the aldehyde is a good electron acceptor (electrophile). |
| HOMO-LUMO Gap | 5.7 eV | Correlates with chemical reactivity and stability. mdpi.com |
| Dipole Moment | 2.9 D | Indicates a moderately polar molecule. |
| Natural Charge on C=O Carbon | +0.45 e | Confirms the high electrophilicity of the aldehyde carbon. |
By analyzing these computed parameters, a direct correlation can be established between the electronic structure of this compound and its expected reactivity patterns, particularly the susceptibility of the aldehyde group to nucleophilic attack. ekb.egmdpi.com
Applications in Complex Molecule Synthesis and Research Oriented Fields
2-Phenyloxolane-3-Carbaldehyde as a Versatile Synthetic Building Block and Intermediate
In modern organic synthesis, the efficiency of a synthetic route is often dependent on the use of advanced building blocks that can introduce multiple functionalities and stereochemical complexity in a single step. These organic functionalized molecules serve as the foundational components for the modular assembly of complex molecular structures in fields ranging from medicinal chemistry to materials science. This compound, possessing both an electrophilic aldehyde and a cyclic ether scaffold, fits the profile of such a versatile intermediate.
The aldehyde functional group is a cornerstone in the synthesis of heterocyclic rings. While specific literature detailing the use of this compound in constructing spirocyclic or fused systems is not prominent, the reactivity of analogous aldehyde-functionalized heterocycles is well-documented. For instance, chromene- and quinoline-3-carbaldehydes are known to be effective precursors for creating more complex, fused heterocyclic systems such as 6-aryl-6H-chromeno[3,4-c]quinolines. These transformations often involve condensation of the aldehyde with a suitable binucleophile, followed by an intramolecular cyclization reaction.
Theoretically, this compound could participate in similar synthetic strategies. The aldehyde can react with various nucleophiles to form imines, enamines, or alcohols, which can then undergo further reactions. The oxolane ring itself, while generally stable, could potentially be manipulated under specific conditions to participate in ring-forming cascades.
Table 1: Hypothetical Reactions for Heterocycle Synthesis This table presents theoretical pathways based on established chemical principles.
| Starting Material (with this compound) | Reaction Type | Potential Product Class |
|---|---|---|
| 2-Aminophenol | Condensation / Cyclization | Fused Benzoxazine derivative |
| 1,2-Phenylenediamine | Pictet-Spengler type reaction | Fused Diazepine derivative |
| Malononitrile | Knoevenagel Condensation | Dicyanovinyl-substituted oxolane |
| Hydrazine (B178648) derivatives | Condensation / Cyclization | Fused Pyrazoline derivative |
The oxolane (tetrahydrofuran) ring is a common motif in many biologically active compounds and approved pharmaceuticals. Its presence can improve pharmacokinetic properties such as solubility and metabolic stability. Consequently, functionalized oxolanes are valuable building blocks in drug discovery programs. While direct application of this compound as a drug precursor is not widely reported, its structural components are relevant. For example, related oxolane carboxamide derivatives have been investigated for their potential in treating neurological disorders.
The aldehyde group on this compound serves as a handle for introducing a wide variety of other functional groups through reactions like reductive amination, Wittig reactions, and oxidations to the corresponding carboxylic acid. This versatility allows it to act as a precursor for a library of more complex molecules for biological screening. A chemical precursor is a substance that can be used in the production of another, often more complex, substance. The synthesis of these advanced intermediates is a key step in hit-to-lead and lead-optimization programs in medicinal chemistry.
Scaffold for the Construction of Diverse Heterocyclic Systems (e.g., spirocyclic compounds, fused systems)
Role in Total Synthesis of Natural Products and Bioactive Analogs
The total synthesis of natural products is a driving force for the discovery of new synthetic methods and strategies. The construction of complex, polycyclic natural products often relies on a retrosynthetic analysis to break the target down into simpler, achievable starting materials.
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by working backward from the target molecule to simpler precursors. A key principle is "disconnection," which involves breaking bonds in the target molecule to reveal simpler synthons, which in turn correspond to commercially available or easily synthesized reagents.
A molecule like this compound, with its defined stereochemistry and multiple functional groups, is an ideal candidate for a "chiral pool" starting material or an advanced intermediate in a retrosynthetic plan. Although no prominent total syntheses explicitly feature this specific disconnection, one can envision its utility. For a hypothetical complex target containing a phenyl-substituted tetrahydrofuran (B95107) ether linked to another part of the molecule via a carbon-carbon bond, a retrosynthetic analysis might disconnect at this bond, identifying this compound as a key building block.
Table 2: Hypothetical Retrosynthetic Analysis This table illustrates a theoretical application of retrosynthesis.
| Hypothetical Target Molecule | Key Disconnection | Resulting Precursor/Synthon |
|---|---|---|
| Polyketide-type natural product with a C3-substituted 2-phenyloxolane unit | Wittig or Horner-Wadsworth-Emmons disconnection at an alkene | This compound and a phosphonium (B103445) ylide/phosphonate |
| Alkaloid with a side chain attached to a nitrogen atom | Reductive amination disconnection | This compound and a primary/secondary amine |
| Complex molecule with a 1,3-diol feature | Aldol (B89426) disconnection | This compound and a ketone enolate |
The ultimate goal of total synthesis is the successful construction of the target molecule. The use of advanced building blocks like this compound can significantly streamline this process by introducing a substantial portion of the final structure's complexity in a single step. The Aldol reaction, for example, is a fundamental process for forming carbon-carbon bonds and creating stereocenters, making it indispensable in the synthesis of complex molecules like Taxol and Discodermolide. The aldehyde functionality in this compound makes it a suitable partner for such complexity-building reactions. By carefully choosing reaction conditions, chemists can control the stereochemical outcome of these additions, which is critical when synthesizing a specific stereoisomer of a natural product.
Integration into Retrosynthetic Strategies
Catalytic Applications Beyond Its Role as a Reactant
While this compound is primarily viewed as a reactant or building block, the possibility of it serving as a catalyst is a distinct area of inquiry. Catalysis involves a substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. Many organic molecules can act as organocatalysts. For a molecule to function as a catalyst, it typically needs to possess specific features, such as Lewis acidic or basic sites, or the ability to form hydrogen bonds to activate substrates.
The this compound molecule contains a Lewis basic ether oxygen. However, there is no evidence in the surveyed scientific literature to suggest that this compound has been successfully employed as a catalyst. Its potential catalytic activity would likely be weak compared to more established organocatalysts designed specifically for tasks like asymmetric synthesis or polymerization. Therefore, its primary and currently recognized value in chemical synthesis remains as a reactant and structural building block. The search for new, efficient, and sustainable catalysts remains an active area of research, with programs aimed at accelerating the discovery of novel catalytic systems for the chemical industry.
Potential as a Ligand in Metal-Catalyzed Systems
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. rsc.org The aldehyde functionality of this compound serves as a versatile chemical handle for its elaboration into a variety of chiral ligands.
One of the most direct pathways to convert an aldehyde into a ligand is through the formation of a Schiff base. This reaction involves the condensation of the aldehyde with a primary amine to form an imine. core.ac.uknih.gov By selecting an appropriate amine, a wide array of bidentate or multidentate ligands can be synthesized. For instance, reaction with a primary amine containing another donor atom, such as a hydroxyl group or another nitrogen atom, would yield a bidentate ligand capable of chelating to a metal center. The inherent chirality of the 2-phenyloxolane backbone could then influence the stereochemical outcome of reactions catalyzed by the resulting metal complex.
The general synthetic route to form a Schiff base ligand from an aromatic aldehyde and a primary amine is well-established. core.ac.uk This principle can be applied to this compound to generate a library of chiral ligands. The steric and electronic properties of these ligands could be fine-tuned by varying the substituent on the amine precursor.
Table 1: Potential Chiral Ligand Scaffolds from this compound
| Ligand Type | Amine Precursor Example | Potential Metal Coordination |
| Bidentate (N,O) | 2-Aminoethanol | Formation of a five-membered chelate ring with a metal ion. |
| Bidentate (N,N) | Ethylenediamine | Formation of a five-membered chelate ring with a metal ion. |
| Tridentate (O,N,O) | Bis(2-hydroxyanil) | Potential for forming stable complexes with various transition metals. |
These Schiff base ligands, once complexed with a suitable metal such as copper, palladium, or ruthenium, could potentially be evaluated in a variety of asymmetric catalytic transformations. researchgate.netrsc.orgresearchgate.net The success of such a ligand in inducing enantioselectivity would depend on the effective transfer of chirality from the oxolane ring to the catalytic pocket of the metal complex. The "privileged" status of many chiral ligands in asymmetric synthesis often stems from their rigid conformational structures, which create a well-defined chiral environment around the metal center. rsc.org The stereogenic centers on the 2-phenyloxolane moiety could provide the necessary steric hindrance and conformational rigidity to achieve high levels of stereocontrol.
Evaluation as an Organocatalyst or Precursor for Organocatalysts
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a third pillar of asymmetric catalysis alongside metal catalysis and biocatalysis. sigmaaldrich.com The aldehyde group in this compound makes it a prime candidate for development into various types of organocatalysts.
A prominent class of organocatalysts derived from aldehydes are imidazolidinones, famously developed by MacMillan. sigmaaldrich.com These catalysts are formed by the condensation of an α,β-unsaturated aldehyde with an amino acid derivative. While this compound is a saturated aldehyde, its aldehyde group could be a starting point for the synthesis of more complex chiral amines or other functionalities that are central to organocatalyst design. For example, reductive amination of the aldehyde could yield a chiral amine, which is a key component of many organocatalytic systems.
Furthermore, the aldehyde itself could theoretically participate in certain organocatalytic reactions, for instance by forming a chiral enamine intermediate upon reaction with a secondary amine catalyst. However, a more likely application is its use as a building block for more sophisticated organocatalytic scaffolds. For example, it could be a precursor for the synthesis of chiral prolinol derivatives or other privileged structures in organocatalysis. mdpi.com
The development of bifunctional organocatalysts, which contain both a Lewis basic site and a hydrogen-bond donor, is a powerful strategy in asymmetric synthesis. nih.gov The 2-phenyloxolane scaffold offers a chiral backbone onto which these functionalities could be installed. The aldehyde could be transformed into a variety of functional groups that can participate in catalysis, such as a primary or secondary amine, an alcohol, or a carboxylic acid.
Table 2: Potential Organocatalyst Precursors from this compound
| Transformation of Aldehyde | Resulting Functional Group | Potential Organocatalyst Class |
| Reductive Amination | Chiral Amine | Amine-based catalysts (e.g., for Michael additions) |
| Oxidation | Chiral Carboxylic Acid | Precursor for chiral phosphoric acids or other acidic catalysts |
| Wittig Reaction/Hydrogenation | Substituted Alkyl Chain | Backbone for various catalyst scaffolds |
The exploration of this compound and its derivatives as precursors for novel organocatalysts could lead to the discovery of new catalytic systems for a range of asymmetric transformations, including aldol reactions, Michael additions, and cycloadditions. oaepublish.com The modular nature of its synthesis would allow for the creation of a diverse library of catalysts for screening in various reactions.
Future Research Directions and Outlook for 2 Phenyloxolane 3 Carbaldehyde
Development of More Efficient and Atom-Economical Synthetic Pathways
A promising approach is the use of catalytic reactions, which can proceed under milder conditions and with higher selectivity, thereby enhancing atom economy. For instance, developing catalytic methods that avoid the use of stoichiometric amounts of reagents would be a significant advancement. bohrium.com One-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, can also contribute to higher yields and reduced workup procedures. researchgate.net The exploration of novel catalysts, such as titanacarborane monoamides, which have shown high activity in other annulation reactions, could offer new, direct, and efficient pathways to 2-Phenyloxolane-3-carbaldehyde and its derivatives. organic-chemistry.org
Exploration of Novel Reactivity and Unprecedented Transformations
The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations. Future research will undoubtedly delve into exploring novel reactions and unprecedented transformations involving this moiety. This could include its participation in multicomponent reactions, which allow for the construction of complex molecules in a single step. researchgate.net
Furthermore, the cyclic ether structure of the oxolane ring presents opportunities for ring-opening and ring-expansion reactions, leading to the synthesis of diverse carbocyclic and heterocyclic frameworks. bohrium.comunizar.es For example, catalytic ring expansion of cyclic β-ketoesters has been shown to be an effective method for producing seven-membered rings. bohrium.com Investigating similar transformations with this compound could yield novel and structurally interesting products. The reactivity of the entire molecule can also be explored under various conditions, such as photoredox catalysis, to unlock new reaction pathways. nih.gov
Advancement of Asymmetric Catalysis for Stereoselective Synthesis of Derivatives
Given that this compound possesses stereocenters, the development of asymmetric catalytic methods to control the stereochemistry of its derivatives is a critical area of future research. frontiersin.org Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiopure compounds, which is particularly important in medicinal chemistry and materials science. numberanalytics.commdpi.com
Future efforts will likely focus on the design and application of new chiral catalysts, including transition metal complexes and organocatalysts, to achieve high enantioselectivity in reactions involving this compound. nih.govfrontiersin.orgnumberanalytics.com The use of bifunctional catalysts, which can activate multiple reacting species simultaneously, could lead to highly efficient and stereoselective transformations. nih.govbohrium.com The development of catalytic asymmetric Friedel-Crafts reactions, for instance, has proven to be a powerful tool for the synthesis of optically active indole (B1671886) derivatives and could be adapted for reactions with this compound. bohrium.com
Design and Synthesis of Structurally Complex Derivatives with Potential for Research Applications
The core structure of this compound serves as an excellent scaffold for the design and synthesis of more complex derivatives with potential applications in various fields of research. By strategically modifying the phenyl ring, the aldehyde group, and the oxolane ring, a diverse library of compounds can be generated.
For example, the aldehyde can be converted into other functional groups, such as alcohols, carboxylic acids, or amines, which can then be further elaborated. nih.gov The synthesis of indole derivatives, which are prevalent in pharmacologically active compounds, could be a fruitful area of exploration. bohrium.comnih.govcsic.es The development of synthetic protocols to create fused ring systems or to introduce various substituents could lead to novel compounds with interesting biological activities or material properties. nih.govijmrhs.commdpi.com
Advanced Spectroscopic and Structural Elucidation Techniques for Complex Derivatives and Intermediates
As more complex derivatives and reaction intermediates of this compound are synthesized, the use of advanced spectroscopic and structural elucidation techniques will become increasingly crucial. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, is a fundamental tool for determining the structure of organic molecules. anu.edu.ausemanticscholar.orgjeolusa.com
High-resolution mass spectrometry (HRMS) is essential for confirming molecular formulas. nih.gov For unambiguous structure determination, especially for complex stereochemistry, X-ray crystallography is the gold standard. anu.edu.au In cases where suitable crystals cannot be obtained, other techniques such as micro-electron diffraction (microED) can provide valuable structural information. nih.gov The combination of various spectroscopic methods, such as IR, UV-Vis, and computational modeling, will be vital for the comprehensive characterization of new compounds derived from this compound. nih.govnumberanalytics.comresearchgate.net
Q & A
Q. What are the recommended synthetic routes for 2-Phenyloxolane-3-carbaldehyde, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound can be approached via cyclization of γ-ketoaldehydes or through catalytic oxidation of substituted oxolanes. For example, analogs like 2-arylfuro[3,2-b]pyran-3-carbaldehydes have been synthesized using iodine-mediated cyclization under inert atmospheres, with yields improved by optimizing solvent polarity (e.g., dichloromethane vs. DMF) and temperature gradients . Characterization data (e.g., H/C NMR, HRMS) should be cross-validated against computational predictions (e.g., PubChem’s InChI-based structural descriptors) to confirm regioselectivity .
Q. How can the stereochemical configuration of this compound derivatives be determined experimentally?
Methodological Answer: X-ray crystallography remains the gold standard for unambiguous stereochemical assignment. Programs like SHELXL (via SHELXTL) enable refinement of diffraction data to resolve bond lengths and angles, critical for distinguishing axial vs. equatorial aldehyde positioning in oxolane rings . For non-crystalline samples, NOESY NMR can identify spatial proximity between the aldehyde proton and adjacent phenyl or oxolane protons, supported by DFT-based conformational analysis .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : H NMR resolves aldehyde protons (~9.5–10.5 ppm) and oxolane ring protons (multiplet patterns between 1.5–4.5 ppm). C NMR identifies carbonyl carbons (~190–200 ppm) and aromatic carbons .
- IR : Strong C=O stretch (~1700 cm) and aromatic C-H stretches (~3000–3100 cm).
- Mass Spectrometry : HRMS (ESI-TOF) confirms molecular ion peaks and fragmentation patterns, cross-referenced with PubChem’s BKMS_METABOLIC database for plausible degradation products .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electrophilicity of the aldehyde group. Fukui indices identify reactive sites, while transition-state simulations predict regioselectivity in reactions with amines or Grignard reagents. For example, analogs like 2-chloroquinoline-3-carbaldehyde show enhanced reactivity at the aldehyde group when conjugated with electron-withdrawing substituents . Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress via H NMR) .
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?
Methodological Answer: Contradictions in H NMR shifts (e.g., aldehyde proton splitting due to rotational isomerism) require:
- Variable-Temperature NMR : To observe coalescence of split peaks.
- Solvent Polarity Screening : Polar solvents (e.g., DMSO-d) stabilize specific conformers.
- Cross-Validation with Crystallography : Resolve ambiguities using SHELXL-refined X-ray structures . For example, conflicting IR carbonyl stretches in oxolane derivatives were resolved by identifying competing keto-enol tautomerism .
Q. How does the oxolane ring’s puckering affect the aldehyde’s electronic environment in this compound?
Methodological Answer: Ring puckering alters orbital hybridization and electron density. Conformational analysis via Gaussian-based NBO (Natural Bond Orbital) calculations reveals how chair vs. boat conformations modulate the aldehyde’s electrophilicity. Experimentally, dynamic NMR can detect ring-flipping barriers, while X-ray data (e.g., torsion angles) quantify puckering amplitudes . For instance, increased puckering in analogs like 2-ethyloxane-4-carbaldehyde reduces aldehyde reactivity due to steric hindrance .
Q. What are the key challenges in designing enantioselective syntheses of this compound?
Methodological Answer: Enantioselectivity requires chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to control stereochemistry during cyclization. Challenges include:
- Catalyst Poisoning : Aldehyde groups may deactivate Lewis acids.
- Racemization Risk : High temperatures or acidic conditions can erode enantiomeric excess (ee).
- Analytical Validation : Chiral HPLC or CD spectroscopy quantifies ee, while VCD (Vibrational Circular Dichroism) provides stereochemical fingerprints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
